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Gomesin

Cat. No.: B1576526
Attention: For research use only. Not for human or veterinary use.
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Description

Gomesin is an 18-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the Brazilian tarantula spider, Acanthoscurria gomesiana . This β-hairpin peptide is stabilized by two disulfide bonds and features a C-terminal amidation, contributing to its high stability and potent biological activity . It demonstrates a broad spectrum of cytotoxic activity against a range of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and fungi/yeasts (e.g., Candida albicans , Cryptococcus neoformans ) . Beyond its antimicrobial properties, this compound exhibits significant in vitro and in vivo anticancer activity against various human and murine cancer cell lines, including melanoma and leukemia . Its primary mechanism of action is believed to be the permeabilization of cell membranes, preferentially targeting negatively charged lipids found in bacterial and cancerous cell membranes via a carpet-like mechanism . Research also indicates that this compound can induce necrotic cell death in cancer cells by triggering calcium influx through L-type calcium channels, generating reactive oxygen species (ROS), and reducing mitochondrial membrane potential . Supplied For Research Use Only. This product is not intended for diagnostic or therapeutic procedures. This product is not for human or animal consumption or application.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ZCRRLCYKQRCVTYCRGR

Origin of Product

United States

Molecular Structure and Conformation of Gomesin

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure of Gomesin consists of 18 amino acids. encyclopedia.pubmdpi.comnih.gov Initial studies utilized methods such as Edman degradation to determine the sequence, while more recent research often employs mass spectrometry-based peptide sequencing. encyclopedia.pubnih.gov The sequence of native this compound is ZCRRLCYKQRCVTYCRGR-NH₂, where Z represents a pyroglutamic acid residue at the N-terminus and -NH₂ indicates amidation at the C-terminus. encyclopedia.pubmdpi.comnih.gov The peptide has a molecular weight of approximately 2270.4 Da. encyclopedia.pubnih.gov this compound is a cationic peptide, possessing a net positive charge, largely due to the presence of five arginine residues and one lysine (B10760008) residue. mdpi.complos.orgresearchgate.net This cationic nature is crucial for its interaction with negatively charged cell membranes. plos.orgresearchgate.netmdpi.com

Amino Acid Sequence of this compound

PositionAmino AcidOne-Letter Code
1Pyroglutamic AcidZ (or pE)
2CysteineC
3ArginineR
4ArginineR
5LeucineL
6CysteineC
7TyrosineY
8LysineK
9GlutamineQ
10ArginineR
11CysteineC
12ValineV
13ThreonineT
14TyrosineY
15CysteineC
16ArginineR
17Glycine (B1666218)G
18ArginineR-NH₂

Note: The C-terminal arginine is amidated.

Disulfide Bond Configuration and Importance

This compound contains four cysteine residues that form two intramolecular disulfide bonds. encyclopedia.pubmdpi.comnih.govoup.com These disulfide bridges are specifically linked between Cys² and Cys¹⁵, and between Cys⁶ and Cys¹¹. plos.orgresearchgate.netoup.comnih.govuq.edu.au The formation of these disulfide bonds is critical for the peptide's folding into its stable β-hairpin structure and significantly contributes to its stability, including resistance to proteolytic degradation. plos.orgmdpi.comoup.comnih.govuq.edu.aunih.gov Both disulfide bonds adopt a right-handed conformation, which is characteristic of disulfide bonds bridging antiparallel β-strands and contributes to the low-energy conformation of the peptide. encyclopedia.pubmdpi.comnih.gov Studies involving the replacement of cysteine residues with other amino acids, such as serine or threonine, have demonstrated that the absence of these disulfide bonds leads to a loss of the stable β-hairpin conformation and a significant reduction in biological activity. plos.orgnih.gov

Disulfide Bond Connectivity in this compound

Disulfide BondConnected Cysteine Residues
1Cys² - Cys¹⁵
2Cys⁶ - Cys¹¹

The Cα-Cα distances across these disulfide bonds are notably short, approximately 0.38 ± 0.10 nm for Cys⁶-Cys¹¹ and 0.37 ± 0.10 nm for Cys²-Cys¹⁵. encyclopedia.pubnih.gov These distances are considerably shorter than those found in other secondary structure motifs or β-sheet disulfide bonds in larger proteins, serving as a marker for high stability. encyclopedia.pubnih.gov

Three-Dimensional Solution Structure Analysis

The three-dimensional solution structure of this compound has been extensively studied, primarily using techniques such as two-dimensional proton NMR spectroscopy and restrained molecular dynamics calculations. encyclopedia.pubmdpi.comnih.govproteopedia.orgnih.govrcsb.org The Protein Data Bank (PDB) entry 1KFP represents the solution structure of this compound determined at 5°C, while PDB entry 6my3 represents the structure at 310K. mdpi.comnih.govrcsb.orgebi.ac.ukebi.ac.uk

β-Hairpin Fold Characterization

The global fold of this compound is characterized by a well-defined β-hairpin structure. encyclopedia.pubmdpi.comnih.govresearchgate.netproteopedia.orgrcsb.org This structure consists of two antiparallel β-strands. encyclopedia.pubmdpi.comnih.govresearchgate.netproteopedia.orgrcsb.org The overlay of NMR conformations shows rigid and well-defined β-strands. mdpi.com

Structural Determinants of this compound Functionality

The biological activity of this compound is highly dependent on its specific three-dimensional structure. plos.orgoup.comnih.gov The stable β-hairpin fold, maintained by disulfide bonds and hydrogen bonds, is essential for its potent activity. plos.orgoup.comnih.govuq.edu.aunih.gov The cationic nature of the peptide, resulting from the abundance of arginine and lysine residues, facilitates its initial interaction with the negatively charged membranes of target cells. mdpi.complos.orgresearchgate.netmdpi.com The amphiphilic nature of this compound, with a specific distribution of hydrophobic and hydrophilic residues on the surface of the β-sheet, is also a common feature shared with other AMPs and is important for membrane binding and activity. encyclopedia.pubmdpi.commdpi.comnih.govproteopedia.org Studies on this compound analogues with modifications to cysteine residues or backbone cyclization have highlighted the importance of the stable β-hairpin conformation for maintaining biological activity and serum stability. plos.orgoup.comnih.goviiitd.edu.in The specific arrangement of residues within the β-strands and the non-canonical turn dictates the presentation of these charged and hydrophobic residues, influencing interactions with target membranes and ultimately its functional properties. mdpi.commdpi.comproteopedia.org

Comparative Structural Biology with Other Antimicrobial Peptides

This compound shares structural similarities with other natural cysteine-containing antimicrobial β-hairpin peptides isolated from various invertebrates and vertebrates. encyclopedia.pubnih.govmdpi.comresearchgate.netnih.govresearchgate.net Examples of such peptides include tachyplesins and polyphemusins from horseshoe crabs (Tachypleus tridentatus and Limulus polyphemus), androctonin (B1578425) from the scorpion Androctonus australis, thanatin (B1575696) from the insect Podisus maculiventris, protegrin from porcine leukocytes (Sus domesticus), lactoferrin B from bovine lactoferrin, and hepcidin (B1576463) from fishes and mammals. encyclopedia.pubnih.govmdpi.comoup.comnih.govresearchgate.net

These peptides, like this compound, commonly adopt a β-hairpin structure stabilized by disulfide bonds. encyclopedia.pubnih.govmdpi.comoup.comresearchgate.netnih.govresearchgate.net A key shared feature is their amphipathic character, with a distinct separation of hydrophobic and hydrophilic faces. encyclopedia.pubnih.govacs.orgresearchgate.netmdpi.com While the N- and C-termini, the β-turn, and one face of the β-sheet are typically hydrophilic, the hydrophobicity of the other face can vary among these peptides. nih.govresearchgate.net

The disulfide bond geometry in this compound, characterized by specific Cα-Cα distances and right-handed conformations, is similar to that found in other antimicrobial peptides with disulfide bonds bridging antiparallel β-strands. encyclopedia.pubnih.govmdpi.comresearchgate.netrcsb.org This suggests a common structural motif important for their function.

Comparative studies, including sequence alignments and structural superpositions, highlight the conserved β-hairpin fold and the strategic placement of cysteine residues forming disulfide bridges across these different AMPs. encyclopedia.pubnih.govmdpi.comresearchgate.net

Here is a table summarizing some structural properties of this compound and selected other β-hairpin antimicrobial peptides:

PeptideSourceNumber of Amino AcidsDisulfide BondsStructure TypePubChem CID
This compoundAcanthoscurria gomesiana182β-hairpin16132240
Tachyplesin ITachypleus tridentatus172β-hairpin16132406
Polyphemusin IILimulus polyphemus172β-hairpin16133411
AndroctoninAndroctonus australis232β-hairpin16134548
Protegrin-1Sus domesticus182β-hairpin16132410
ThanatinPodisus maculiventris212β-hairpin16134549

The structural similarities among these peptides suggest potentially analogous mechanisms of interaction with cell membranes, which is often the primary target for their antimicrobial activity. oup.comnih.govmdpi.com The stable β-hairpin structure, along with the cationic and amphiphilic properties, are considered key features contributing to the potent activity and selectivity observed in this compound and other AMPs of this class. encyclopedia.pubnih.gov

Biosynthesis, Gene Expression, and Cellular Localization of Gomesin

Precursor Protein Analysis and Post-Translational Processing

Gomesin is synthesized as a larger precursor protein, which undergoes several modifications to yield the mature, active peptide. brunovellutini.comnih.govresearchgate.net Analysis of the this compound cDNA sequence has revealed that this precursor contains a signal peptide, the mature peptide sequence, and a C-terminal prodomain. nih.govresearchgate.net The precursor protein of this compound from Acanthoscurria gomesiana has been reported to contain 84 amino acid residues. brunovellutini.comuniprot.org

Precursor Protein ComponentNumber of Amino Acid Residues
Signal Peptide23
Mature Peptide (this compound)18
C-terminal Prodomain43
Total 84

This precursor protein organization is typical for this compound-like AMPs found in other species, such as Dysdera sylvatica. mdpi.comresearchgate.netnih.gov

The precursor protein includes an N-terminal signal peptide consisting of 23 amino acid residues. brunovellutini.comnih.govuniprot.org Signal peptides are crucial for directing nascent secretory and membrane proteins to the endoplasmic reticulum (ER) in a signal recognition particle (SRP)-dependent manner. signalpeptide.de They typically possess a tripartite structure with a hydrophobic core region flanked by N- and C-regions, the latter containing the signal peptidase cleavage site. signalpeptide.de Following translocation across the ER membrane, the signal peptide is usually cleaved off by a signal peptidase, resulting in the release of the mature protein. signalpeptide.de In the case of this compound, this cleavage event is a critical step in processing the prepropeptide into a propeptide. brunovellutini.com

Mature this compound contains a C-terminal amidated arginine residue. encyclopedia.pubnih.govnih.govmdpi.combrunovellutini.commdpi.com This post-translational modification is significant for the peptide's stability and biological activity. encyclopedia.pubnih.govmdpi.comresearchgate.net The process of C-terminal amidation is typically catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). mdpi.combrunovellutini.comresearchgate.netnih.gov The this compound precursor sequence includes a glycine (B1666218) residue followed by two basic amino acid residues (Lys-Arg) immediately after the mature peptide sequence. brunovellutini.com This dibasic site is a recognition site for endopeptidases of the subtilisin family, which cleave the precursor. brunovellutini.com After this cleavage, the remaining two basic residues can be removed by a carboxypeptidase, and the glycine residue provides the amide group for the PAM-mediated amidation of the C-terminus. brunovellutini.com

The amidated C-terminus of arginine is reported to be important for minimizing enzymatic degradation and improving peptide stability. encyclopedia.pubmdpi.comresearchgate.net It may also enhance antimicrobial activity due to the protonation of the sidechain. encyclopedia.pubmdpi.comresearchgate.net

Transcriptional Regulation of this compound Gene Expression

Research indicates that the this compound gene is constitutively transcribed in the hemocytes of Acanthoscurria gomesiana. nih.gov Constitutive expression means that the gene is continuously transcribed, rather than being induced only in response to a specific stimulus like infection. nih.gov This suggests a constant production of the this compound precursor mRNA within these cells. While the exact mechanisms of transcriptional regulation specific to the this compound gene in spiders are not extensively detailed in the provided sources, gene expression in eukaryotes is a tightly controlled process involving transcription factors and regulatory DNA sequences like promoters and enhancers. uwa.edu.au The constitutive nature of this compound transcription implies that the necessary transcriptional machinery is consistently active in hemocytes.

Studies on the effects of this compound on the gene expression profile of other organisms, such as the bacterium Xylella fastidiosa, have shown that exposure to this compound can modulate the expression of bacterial genes, including those related to biofilm production. oup.comnih.govresearchgate.net However, this refers to the effect of this compound on the target organism's gene expression, not the regulation of the this compound gene itself in the spider.

Cellular Localization and Storage within Hemocytes

Immunolocalization studies have demonstrated that mature this compound is stored within the granules of spider hemocytes. brunovellutini.comnih.gov Hemocytes are immune cells in invertebrates, analogous to blood cells in vertebrates, and play a crucial role in the innate immune response. brunovellutini.comfrontiersin.org The presence of the C-terminal prodomain labeling also within hemocyte granules suggests that this compound is addressed to these granules as a propeptide. brunovellutini.com This implies that the final processing of prothis compound into the mature peptide may occur either within the hemocyte granules or in the plasma after the secretion of both the propeptide and the processing enzymes. brunovellutini.com

Confocal microscopy studies comparing the distribution of this compound and another spider AMP, acanthoscurrin, in hemocytes have shown that both peptides are detected in hemocyte granules. brunovellutini.com While some hemocytes were positive for only one of the peptides, a significant percentage showed immunoreactivity for both, sometimes appearing within the same granule. brunovellutini.com

Hemocyte StainingPercentage of Cells
Positive for this compound only2%
Positive for Acanthoscurrin only33%
Positive for both58%
Not labeled for either7%

This granular storage within hemocytes is a common strategy for AMPs in invertebrates, allowing for rapid release upon immune challenge.

Evolutionary Implications of Constitutive Production

The constitutive production of this compound by Acanthoscurria gomesiana is considered in the context of an ancient mechanism of AMP regulation and storage. nih.gov Unlike some immune responses that are induced upon infection, the continuous production and storage of this compound in hemocyte granules provide a readily available defense mechanism. nih.govfrontiersin.org This strategy allows for a rapid and potent response to invading microorganisms. brunovellutini.com The presence of a constitutively produced AMP like this compound in spiders highlights the importance of innate immunity in these organisms and suggests an evolutionary advantage in maintaining a standing defense against a broad range of potential pathogens. nih.govfrontiersin.org This contrasts with adaptive immune systems found in vertebrates, which are based on specific antigen recognition and immunological memory. frontiersin.org

Chemical Synthesis and Analog Design of Gomesin

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides, allowing for the stepwise assembly of amino acids on an insoluble resin support. beilstein-journals.orgbachem.comiris-biotech.de This approach facilitates purification by enabling the removal of excess reagents and soluble by-products through simple filtration, with the growing peptide chain remaining anchored to the solid phase. bachem.comiris-biotech.de Two primary strategies, distinguished by the Nα-amino protecting group employed, are widely used in SPPS: the t-Boc strategy and the Fmoc strategy. beilstein-journals.orgbachem.comiris-biotech.deslideshare.net

t-Boc Strategy

The t-Boc (tert-butyloxycarbonyl) strategy was historically significant in the development of SPPS. beilstein-journals.orgbachem.com This method employs acid-labile protecting groups for both the Nα-amino function and the side chains of amino acids. beilstein-journals.orgslideshare.net The temporary Nα-Boc group is typically cleaved using trifluoroacetic acid (TFA). beilstein-journals.orgslideshare.net Permanent side-chain protecting groups, often benzyl-based, and the linkage to the resin are designed to be more resistant to the deprotection conditions and are removed using strong acids, such as hydrogen fluoride (B91410) (HF), in the final cleavage step. beilstein-journals.orgiris-biotech.deslideshare.net

Fmoc Strategy

The Fmoc (9-fluorenylmethoxycarbonyl) strategy has become the more commonly used method in SPPS due to its milder deprotection conditions. beilstein-journals.orgbachem.comiris-biotech.deseplite.com This strategy utilizes the base-labile Fmoc group for temporary Nα-protection, which is typically removed by treatment with piperidine. beilstein-journals.orgseplite.com Side-chain protecting groups, commonly tert-butyl (t-Bu) derivatives, and the peptide-resin linkage are acid-labile and are cleaved using TFA at the completion of the synthesis. beilstein-journals.orgseplite.com The orthogonality between the base-labile Fmoc group and the acid-labile side-chain and resin linkers allows for selective deprotection during the synthesis cycles. iris-biotech.deseplite.com Gomesin can be chemically synthesized using the Fmoc solid-phase peptide synthesis method. mdpi.com

Recombinant Production Systems for this compound Analogs

Recombinant DNA technology offers an alternative method for producing peptides, particularly applicable to analogs composed of standard, genetically encoded amino acids. google.com This involves inserting the gene sequence encoding the peptide into an expression vector and introducing it into a host organism, such as bacteria or yeast, for expression. researchgate.netgoogle.comnih.gov Recombinant systems have been successfully employed to produce this compound analogs. researchgate.netnih.gov For example, bacterial expression systems, including E. coli, have been utilized. nih.govresearchgate.net To improve solubility and expression levels, the target peptide sequence can be fused to a highly expressed fusion partner protein, such as Thioredoxin (TrxA). nih.gov Following expression and purification of the fusion protein, the this compound analog is cleaved from the fusion partner, and further purification steps, such as HPLC, are performed to obtain the desired peptide. nih.gov

Rational Design of this compound Analogs

Amino Acid Mutation Strategies

Amino acid mutation strategies involve replacing specific amino acid residues in the this compound sequence with other amino acids to investigate their functional roles or to confer new or improved properties. mdpi.comresearchgate.netresearchgate.net Research has demonstrated the importance of certain residues in this compound's activity. For instance, the N-terminal pyroglutamic acid and the C-terminal amidated tripeptide (Arg16-Glu-Arg18-NH2) have been shown to significantly influence this compound's interaction with target membranes. researchgate.netnih.goviiitd.edu.in Deletion of these terminal regions can impact antimicrobial activity and structure. researchgate.netnih.goviiitd.edu.in Incorporating D-amino acids or residues that enhance β-sheet propensity can increase the peptide's resistance to enzymatic degradation (proteolysis). semanticscholar.org Studies on natural this compound-like peptides have also identified variants with similar core structures but differences in amino acid composition and post-translational modifications. nih.govresearchgate.net

Backbone Cyclization Strategies for Enhanced Stability

Backbone cyclization is a significant strategy employed in this compound analog design to enhance peptide stability, particularly against proteolytic degradation. encyclopedia.pubmdpi.comresearchgate.netnih.govnih.gov Naturally occurring cyclic peptides often exhibit exceptional stability. researchgate.net Cyclization of this compound has been shown to improve its in vitro stability over time compared to its linear counterpart. mdpi.comresearchgate.netnih.gov

The first backbone cyclization study on this compound was reported in 2013, which also included the determination of the cyclic form's three-dimensional structure. encyclopedia.pubmdpi.com Cyclic this compound (cGm) is designed with a backbone joined at the N- and C-termini, often via a linker residue like glycine (B1666218). researchgate.net

Synthetic routes including peptide backbone cyclization on resin have been found to be advantageous. iiitd.edu.inresearchgate.net Optimized conditions for backbone cyclization of bioactive peptides on resin have been reported, utilizing reagents like EDC/HOBt in solvent mixtures such as 20% DMSO/NMP at elevated temperatures (e.g., 60 °C) to significantly enhance reaction rates. iiitd.edu.in

While cyclization generally improves serum stability, studies have shown that the presence of both native disulfide bonds is crucial for optimal serum stability. mdpi.comnih.gov Cyclic variants without disulfide bridges, or with only one disulfide bond, were less stable than native or cyclic this compound with intact disulfide bonds. mdpi.com However, cyclization can provide additional protection against degradation even in the presence of disulfide bonds. mdpi.com

Research findings indicate that backbone cyclization can increase resistance to serum proteases. researchgate.net For example, cyclic this compound has been shown to be more resistant to serum proteases and retain potent activities compared to native this compound. researchgate.net

Data Table: Influence of Cyclization and Disulfide Bonds on Stability

Peptide TypeDisulfide BondsSerum Stability (Qualitative)Reference
Native this compound (Gm)TwoHigh mdpi.comnih.gov
Cyclic this compound (cGm)TwoImproved compared to linear Gm mdpi.comresearchgate.netnih.gov
Linear this compound (GmL)NoneRapidly degraded mdpi.comnih.gov
Cyclic variants without disulfide bridgesNoneSlightly more stable than GmL mdpi.com
Monocyclic disulfide-bridged peptidesOneDecreased compared to Gm nih.gov
Bicyclic lactam/disulfide-bridged analoguesTwo (one lactam, one disulfide)Similar to Gm nih.gov

Influence of Chemical Modifications on Conformation

Chemical modifications play a significant role in influencing the conformation of this compound and its analogs, which in turn affects their biological activities and stability. The native this compound peptide adopts a stable β-hairpin-like structure in solution, characterized by two antiparallel β-strands connected by a turn and stabilized by disulfide bonds and hydrogen bonds. encyclopedia.pubmdpi.commdpi.comresearchgate.net This structure is relatively rigid, even in different solvent environments. nih.gov

Studies investigating the role of disulfide bridges on this compound conformation have shown their importance in maintaining the peptide's structure. nih.gov Linearized analogs lacking one or both disulfide bridges tend to adopt secondary structures that are dependent on the surrounding environment, unlike the rigid structure of native this compound. nih.gov Monocyclic disulfide-bridged peptides have shown a tendency to adopt a turn structure. nih.gov

The replacement of disulfide bonds with lactam bridges has also been explored. nih.gov Monocyclic lactam-bridged analogs tended to assume an alpha-helical structure, which correlated with decreased potency, hemolytic activity, and serum stability compared to the wild-type this compound. nih.gov In contrast, bicyclic lactam/disulfide-bridged analogs displayed a conformation similar to this compound. nih.gov

Backbone cyclization of this compound has been shown to maintain the peptide's native fold while improving stability and enhancing certain biological activities. researchgate.netresearchgate.net Rationally designed cyclic this compound analogs have been developed, and their activity and selectivity have been examined in relation to their interaction with membranes, which is influenced by their conformation. uq.edu.auacs.org The 3D structure and its stabilization by disulfide bonds are considered essential for the antibacterial and antibiofilm activities of some cyclic analogs. nih.govuq.edu.au

Alterations in hydrophobicity and charge through amino acid substitutions can also influence the interaction of this compound analogs with membranes, impacting their activity. mdpi.comacs.org More hydrophobic analogs have shown higher activity, while more hydrophilic ones had significantly reduced activity, highlighting the interplay between electrostatic interactions and hydrophobic insertion in membrane binding and permeabilization. acs.org

Data Table: Influence of Modifications on Conformation and Properties

Modification TypeDisulfide BondsObserved Conformation TendencySerum StabilityKey Activity ImpactReference
Native this compoundTwoβ-hairpin (rigid)HighBaseline activity mdpi.comnih.gov
Linearized (no disulfide bonds)NoneEnvironment-dependentLowDecreased activity and stability mdpi.comnih.gov
Monocyclic disulfide-bridgedOneTurn structure tendencyDecreasedDecreased activity and stability nih.gov
Monocyclic lactam-bridgedNoneAlpha-helical tendencyDecreasedDecreased potency, hemolytic activity, serum stability nih.gov
Bicyclic lactam/disulfide-bridgedTwoSimilar to this compoundSimilar to GmActivity dependent on bridge position/size nih.gov
Backbone Cyclization (cGm)TwoNative fold maintainedImprovedEnhanced stability, maintained/enhanced activities researchgate.netresearchgate.net
Amino acid substitutions (hydrophobicity)TwoInfluences membrane interactionVariedActivity correlates with hydrophobicity acs.org

Biological Activities and Mechanisms of Action of Gomesin

Antimicrobial Activity Profile

Gomesin exhibits a broad spectrum of antimicrobial activity, targeting bacteria, fungi, and protozoa. mdpi.comresearchgate.netresearchgate.net The primary mechanism underlying its antimicrobial action is believed to be the permeabilization of microbial cell membranes. oup.comresearchgate.net This action is facilitated by the electrostatic interaction between the positively charged peptide and the negatively charged components of the microbial membranes. researchgate.netresearchgate.net

This compound demonstrates potent activity against a wide range of both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net Its efficacy extends to clinically relevant pathogens, including multidrug-resistant strains, making it a promising candidate for alternative antimicrobial therapies. nih.gov The peptide's antibacterial potency is modulated by its structural properties, such as its double-stranded antiparallel β-sheet structure and amphipathicity. nih.gov

Research has shown strong activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Klebsiella pneumoniae. nih.gov It is also effective against some Gram-positive bacteria, including Staphylococcus aureus. nih.gov A rationally designed cyclic analogue of this compound, [G1K,K8R]cGm, has shown a tenfold increase in potency against both Gram-positive and Gram-negative bacteria compared to native this compound. nih.gov This analogue is particularly effective against biofilms of S. aureus, where it acts by disrupting the membranes of the embedded cells. nih.gov

Bacterial StrainTypeActivity
Escherichia coliGram-NegativeStrong
Pseudomonas aeruginosaGram-NegativeStrong
SalmonellaGram-NegativeStrong
Klebsiella pneumoniaeGram-NegativeStrong
Staphylococcus aureusGram-PositiveActive

This compound possesses significant antifungal properties, inhibiting the growth of both yeasts and filamentous fungi. nih.govmdpi.com Its activity against fungi is often more pronounced than its antibacterial effects. mdpi.com The mechanism is thought to involve the permeabilization of the yeast membrane, leading to cell death. nih.gov

Studies have demonstrated high effectiveness against clinically important yeasts like Candida albicans and Cryptococcus neoformans. mdpi.com In the case of C. neoformans, this compound binds to the cell surface, resulting in membrane permeabilization and cell death. oup.com It can also decrease the expression of the capsule in C. neoformans, rendering the fungus more susceptible to host immune cells. oup.comunifesp.br Furthermore, this compound shows a synergistic effect when used in combination with conventional antifungal drugs like fluconazole (B54011). oup.commdpi.comunifesp.br In vivo studies on a murine model of candidiasis showed that this compound effectively reduced the fungal burden. nih.govmdpi.com

In addition to its antibacterial and antifungal properties, this compound exhibits activity against various protozoan parasites. nih.govmdpi.com Its anti-parasitic mechanism is also thought to involve the permeabilization of the parasite's cell membrane. nih.gov

Research has confirmed its efficacy against the epimastigote forms of Trypanosoma cruzi and two species of Leishmania (Leishmania amazonensis and Leishmania major). nih.gov this compound is also active against the malaria parasite, Plasmodium. nih.govresearchgate.net It has been shown to inhibit the growth of Plasmodium falciparum and Plasmodium berghei ookinetes and oocysts in mosquitoes, suggesting its potential as a transmission-blocking agent for malaria. nih.govresearchgate.net

Anticancer Activity Mechanisms

This compound has emerged as a molecule of interest in oncology due to its cytotoxic effects on cancer cells. nih.govencyclopedia.pubmdpi.com Its anticancer properties are linked to its ability to selectively target and disrupt the membranes of cancerous cells. nih.govqut.edu.au A cyclic version of this compound (cGm) has been developed that shows greater stability in human serum and an enhanced ability to penetrate cancer cells, allowing it to interact with intracellular targets. nih.govresearchgate.net

A key feature of this compound's anticancer potential is its selectivity for cancer cells over non-transformed cells. nih.govnih.govjcu.edu.au This selectivity is attributed to the difference in membrane composition between cancerous and healthy cells. Cancer cell membranes often have a higher concentration of negatively charged phospholipids (B1166683) on their outer surface, which facilitates electrostatic interactions with the cationic this compound peptide. nih.govencyclopedia.pub

This compound displays varying levels of effectiveness against different cancer cell lines. It is particularly potent against melanoma and chronic myeloid leukaemia cells. nih.govencyclopedia.pubmdpi.com For instance, the concentration required to induce cytotoxicity in 50% of cells (CC50) for melanoma (MM96L) and chronic myeloid leukaemia (K562) cell lines is significantly lower than that for cervical cancer cells (HeLa). nih.gov Both this compound (AgGom) and a this compound-like homolog (HiGom) have been shown to dose-dependently reduce the viability of melanoma cells while having no harmful effects on non-transformed neonatal foreskin fibroblasts. nih.govjcu.edu.auresearchgate.net

Cell LineCancer TypeCC50 (μM)
MM96LMelanoma5.5 ± 1.1
K562Chronic Myeloid Leukaemia5.5 ± 1.1
HeLaCervical Cancer72.7 ± 1.5

Beyond direct membrane disruption, this compound exerts its anticancer effects by modulating key intracellular signaling pathways that control cell proliferation and death. nih.govresearchgate.netnih.gov Studies on melanoma cells have revealed that this compound's anti-proliferative action is mediated through at least three distinct molecular pathways. nih.gov

This compound treatment compromises the proliferation of melanoma cells by activating the p53/p21 cell cycle checkpoint axis and the Hippo signaling cascade. nih.govjcu.edu.auresearchgate.netnih.gov Simultaneously, it attenuates the MAP kinase (MAPK) pathway, a critical pathway that drives cell proliferation in many cancers. nih.govnih.gov Interestingly, while inhibiting pro-proliferative pathways, this compound also appears to activate pro-survival signaling cascades, including the AKT and mTOR pathways. nih.gov This is hypothesized to be a compensatory mechanism by the cancer cells to counteract the peptide-induced apoptosis. nih.gov In human neuroblastoma SH-SY5Y cells, this compound's cytotoxic mechanism involves inducing an influx of calcium, activating MAPK/ERK, PKC, and PI3K signaling, and generating reactive oxygen species (ROS). researchgate.net

Induction of Programmed Cell Death Pathways

This compound has been shown to trigger cell death in various cell types, particularly cancer cells, through the modulation of multiple programmed cell death pathways. The mechanisms involved are complex and appear to be cell-type specific, encompassing features of both necrosis and apoptosis.

In human melanoma cells, this compound and its homolog HiGom have been found to compromise cell proliferation by activating key signaling cascades that control cell death. researchgate.netnih.gov These peptides activate the p53/p21 cell cycle checkpoint axis and the Hippo signaling pathway. researchgate.net Concurrently, they attenuate the MAP kinase (MAPK) pathway. researchgate.netnih.gov The treatment of melanoma cells with this compound peptides leads to a reduction in the G0/G1 cell population, indicating an impact on the cell cycle. nih.gov

Studies on Devil Facial Tumour Disease (DFTD) cells revealed that this compound treatment leads to unprogrammed cell death, or necrosis. nih.gov This is accompanied by an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential (MMP), which are hallmarks of cytotoxicity. nih.gov Interestingly, in these cells, the expression of pro-survival proteins p53 and Bcl-2 was elevated, which may represent a cellular stress response rather than a direct induction of apoptosis. nih.gov

Further investigation into the cytotoxic mechanism of this compound in human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells demonstrated that the peptide induces necrotic cell death. researchgate.net This process is initiated by a rapid and transient increase in intracellular calcium levels, which is mediated by L-type calcium channels. researchgate.net The subsequent cell death cascade involves the activation of MAPK/ERK, Protein Kinase C (PKC), and PI3K signaling pathways, as well as the generation of ROS. researchgate.net Inhibition of these pathways was shown to prevent this compound-induced cell death. researchgate.net

Table 1: Signaling Pathways Modulated by this compound in Different Cell Lines

Cell LineAffected Pathway/MoleculeOutcomeSource
Human Melanoma (MM96L)p53/p21 axisActivation researchgate.net
Human Melanoma (MM96L)Hippo signaling cascadeActivation researchgate.net
Human Melanoma (MM96L)MAP kinase (MAPK) pathwayAttenuation researchgate.netnih.gov
Devil Facial Tumour Disease (DFTD4)p53 and Bcl-2Upregulation nih.gov
Neuroblastoma (SH-SY5Y) & Pheochromocytoma (PC12)MAPK/ERKActivation researchgate.net
Neuroblastoma (SH-SY5Y) & Pheochromocytoma (PC12)Protein Kinase C (PKC)Activation researchgate.net
Neuroblastoma (SH-SY5Y) & Pheochromocytoma (PC12)PI3KActivation researchgate.net

Anti-Biofilm Activity

This compound and its analogues have demonstrated significant activity against bacterial biofilms, which are notoriously difficult to treat due to their resistance to conventional antibiotics and host immune responses. nih.govoup.com

Inhibition of Biofilm Formation

The effect of this compound on the initial formation of biofilms can be complex and dependent on the bacterial species and peptide concentration. In studies involving Xylella fastidiosa, a plant pathogen that forms biofilms in xylem vessels, treatment with a sublethal concentration of this compound was found to modulate the bacterial gene expression profile. oup.comnih.gov DNA microarray analysis revealed that among the upregulated genes were sequences related to biofilm production. oup.comnih.gov Consequently, the biofilm formed by this compound-treated X. fastidiosa was observed to be thicker than that of untreated bacteria. oup.comnih.gov This suggests that in certain contexts, sublethal exposure to the peptide may trigger a defensive response in bacteria, leading to enhanced biofilm formation. oup.com

Eradication of Pre-formed Biofilms

A designed cyclic analogue of this compound, [G1K,K8R]cGm, has shown potent activity in eradicating pre-formed biofilms of Staphylococcus aureus. nih.gov This analogue effectively kills the bacterial cells embedded within the mature biofilm in a concentration-dependent manner. nih.gov Treatment of 24-hour-preformed S. aureus biofilms with increasing concentrations of [G1K,K8R]cGm resulted in a significant reduction in the metabolic activity of the embedded cells. nih.gov For instance, at the highest tested concentration of 50 μM, the peptide reduced the metabolic activity by approximately 90% and cell viability by about 96%. nih.gov

Table 2: Effect of this compound Analogue [G1K,K8R]cGm on Pre-formed S. aureus Biofilms

Parameter MeasuredEffect of Treatment (50 µM peptide)Source
Metabolic Activity of Biofilm-Embedded Cells~90% reduction nih.gov
Viability of Biofilm-Embedded Cells (CFU)~96% reduction nih.gov
Biofilm Biomass (Crystal Violet Assay)Minor impact nih.gov

Immunomodulatory Activity

Beyond its direct cytotoxic effects on microbes and cancer cells, this compound has been shown to possess immunomodulatory activities. nih.govunifesp.br Studies in mice have demonstrated that the peptide can influence both the cellular composition and the functional activity of the immune system. nih.govunifesp.br

Modulation of Cytokine Production (e.g., IL-6, TNF-α, IFN-γ)

This compound treatment in mice has been shown to influence the production of cytokines, which are key signaling molecules in the immune system. Specifically, an increase in the production of Interleukin-6 (IL-6) was observed following this compound administration. nih.gov In one study, the IL-6 concentration in treated mice was 138.68 ± 33.68 ng/mL, compared to 47.24 ± 1.9 ng/mL in the control group. nih.govunifesp.br The peptide also stimulated the production of monocyte chemoattractant protein-1 (MCP-1). nih.gov

Effects on Myeloid Differentiation and Monocyte/Macrophage Activation

This compound has a notable impact on myeloid cell populations and their activation state. nih.govunifesp.br In mice treated with this compound, several changes in the immune cell profile were observed, including an increase in hematopoietic stem cells and B220+ B lymphocytes. nih.gov Most significantly, the treatment led to an increase in the population of Mac-1+F4/80+ macrophages, from 11.76 ± 3.4% in control animals to 27.13 ± 4.0% in the this compound-treated group. nih.govunifesp.br

This increase in macrophage numbers was accompanied by an enhancement of their functional activity. nih.govunifesp.br Macrophages from this compound-treated mice exhibited increased phagocytosis, a critical function in clearing pathogens and cellular debris. nih.gov These findings indicate that this compound not only increases the quantity of macrophages but also promotes their activation, highlighting its role in promoting myeloid differentiation and effector functions. nih.govresearchgate.net

Table 3: Immunomodulatory Effects of this compound in Mice

ParameterControl GroupThis compound-Treated GroupSource
Mac-1+F4/80+ Macrophages (%)11.76 ± 3.427.13 ± 4.0 nih.govunifesp.br
Macrophage Phagocytosis (Geometric Mean)20.85 ± 1.5331.32 ± 1 nih.gov
Interleukin-6 (ng/mL)47.24 ± 1.9138.68 ± 33.68 nih.govunifesp.br
Monocyte Chemoattractant Protein-1 (ng/mL)0.872 ± 0.0931.83 ± 0.067 nih.gov

Influence on Phagocytic Activity

This compound, an antimicrobial peptide derived from the spider Acanthoscurria gomesiana, has demonstrated immunomodulatory effects, including a notable influence on the phagocytic activity of macrophages. Research has shown that this compound can enhance the phagocytic capacity of these key immune cells, suggesting a role in bolstering the innate immune response.

A study investigating the in vivo effects of this compound in mice revealed a significant increase in macrophage phagocytosis. nih.gov In this study, mice treated with this compound exhibited a marked increase in the geometric mean of macrophage phagocytosis compared to the control group. nih.gov This was accompanied by an increase in the population of Mac-1+F4/80+ macrophages, indicating that this compound not only enhances the function of individual macrophages but also promotes an increase in their numbers. nih.gov

The immunomodulatory activity of this compound extends beyond simply increasing phagocytosis. The same study observed that the increase in macrophage activation was also associated with elevated levels of interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). nih.gov These cytokines are integral to the inflammatory response and the recruitment of immune cells to sites of infection or injury.

Interestingly, while this compound stimulates the phagocytic activity of macrophages, it appears to do so without causing direct cytotoxicity to these cells. In vitro studies have shown a complete absence of cytotoxicity of this compound in thioglycollate-elicited peritoneal murine macrophages. nih.gov This suggests that this compound's mechanism of action is targeted toward activating cellular processes rather than causing cellular damage. Furthermore, this compound did not stimulate the production of nitric oxide in these macrophages. nih.gov

The table below summarizes the research findings on the effect of this compound on macrophage phagocytosis from the aforementioned in vivo study. nih.gov

ParameterControl GroupThis compound-Treated Group
Macrophage Phagocytosis (Geometric Mean)20.85 ± 1.5331.32 ± 1
Mac-1+F4/80+ Macrophages (%)11.76 ± 3.427.13 ± 4.0

Mechanistic Insights into Gomesin S Biological Actions

Membrane Interaction and Disruption Mechanisms

Gomesin's interaction with cell membranes is a critical step in its cytotoxic activity. This interaction is driven by a combination of electrostatic and hydrophobic forces, leading to membrane binding and subsequent disruption. acs.orgresearchgate.netnih.gov

Binding to Negatively Charged Membranes

This compound, being a cationic peptide, exhibits a strong preference for binding to negatively charged membranes. mdpi.comnih.govnih.gov This selective binding is primarily due to electrostatic interactions between the positively charged amino acid residues of this compound (such as lysine (B10760008) and arginine) and the negatively charged phospholipid head groups abundant in bacterial and cancer cell membranes, such as phosphatidylglycerol (POPG) and phosphatidylserine (B164497) (PS). mdpi.comnih.govmdpi.complos.org Studies using techniques like Surface Plasmon Resonance (SPR) have demonstrated significantly increased binding of this compound to membranes containing negatively charged lipids compared to neutral membranes. mdpi.comnih.gov For instance, SPR experiments showed enhanced binding to membranes composed of POPC/POPG (4:1) and POPC/POPS (1:1) compared to neutral POPC or POPC/POPE membranes. mdpi.com This electrostatic attraction is considered a key factor in the selective toxicity of this compound towards microbial and cancer cells over healthy mammalian cells, which have a higher proportion of zwitterionic lipids in their outer membrane leaflet. mdpi.comnih.govuq.edu.au

Membrane Permeabilization and Leakage Studies

A hallmark of this compound's activity is its ability to permeabilize cell membranes, leading to leakage of intracellular contents and ultimately cell death. mdpi.comnih.govnih.gov This has been extensively studied using various methods, including leakage experiments with lipid vesicles and whole-cell assays. mdpi.comnih.govresearchgate.netacs.org

Studies using large unilamellar vesicles (LUVs) loaded with fluorescent probes, such as carboxyfluorescein (CF), have shown that this compound induces rapid leakage of the probe, indicating membrane permeabilization. mdpi.comresearchgate.netnih.gov The extent of leakage is dependent on the concentration of this compound and the lipid composition of the vesicles, with higher leakage observed in vesicles containing negatively charged lipids. mdpi.comacs.org For example, this compound induced rapid CF leakage in LUVs with 25% or 50% POPG, with leakage increasing proportionally to the POPG content. mdpi.com

Experiments with giant unilamellar vesicles (GUVs) have provided visual evidence of this compound-induced membrane disruption. Upon addition of this compound, GUVs can burst suddenly, suggesting a lytic mechanism rather than stable pore formation. acs.org The minimum bursting concentration (MBC) of this compound for GUVs with negatively charged lipids has been determined, indicating the peptide concentration required to induce significant membrane rupture. mdpi.com

Data from leakage studies highlight the membrane-disrupting capabilities of this compound:

Membrane Composition (Model)ObservationReference
POPC/POPG (negatively charged)Rapid CF leakage mdpi.comresearchgate.netacs.org
POPC (neutral)Little to no leakage uq.edu.au
POPC/POPG with CholesterolDecreased lytic activity acs.org
GUVs with negatively charged lipidsSudden bursting acs.org

These findings collectively demonstrate that this compound effectively permeabilizes and disrupts membranes, particularly those with a negative surface charge.

Proposed Carpet Mechanism of Action

While some AMPs form discrete pores within the membrane, evidence suggests that this compound primarily acts via a carpet mechanism. nih.govresearchgate.netacs.org In this model, cationic peptides accumulate on the surface of the negatively charged membrane, forming a "carpet-like" layer. mdpi.com Once a critical concentration is reached, the accumulation of peptides leads to a localized disruption of the lipid bilayer, causing membrane thinning, increased curvature, and eventual rupture or micellization, without the formation of stable transmembrane pores. acs.orgmdpi.comnih.gov

Observations from leakage experiments, such as the sudden rupture of vesicles rather than gradual leakage indicative of stable pores, support the carpet mechanism for this compound. mdpi.comacs.org Molecular dynamics simulations have also provided insights, suggesting that this compound's interaction induces membrane protrusion and folding, followed by sudden lacerations, consistent with a carpet-like disruption rather than stable pore formation. nih.govacs.org

The carpet mechanism implies that this compound's action is less dependent on inserting deeply into the membrane core to form defined channels and more on the accumulation and disruptive force exerted by the peptide layer on the membrane surface. researchgate.netnih.gov

Role of Amphiphilicity in Membrane Interaction

This compound possesses an amphiphilic structure, meaning it has both hydrophobic and hydrophilic regions. mdpi.comnih.goviiitd.edu.in This characteristic is crucial for its interaction with the lipid bilayer. The hydrophobic face of the peptide, formed by residues like L5, Y7, V12, and Y14, allows it to partition into the hydrophobic core of the membrane, while the charged and polar residues facilitate initial electrostatic attraction and binding to the hydrophilic head groups on the membrane surface. mdpi.com

The amphiphilic nature, in conjunction with its positive charge, enables this compound to orient itself at the membrane interface, with the hydrophobic part interacting with the lipid acyl chains and the hydrophilic part interacting with the lipid head groups and the aqueous environment. acs.orgnih.gov This dual interaction is essential for the peptide to effectively bind to and subsequently disrupt the membrane structure. Studies on this compound variants have shown a correlation between hydrophobicity and membrane binding/permeabilization activity, highlighting the importance of the hydrophobic face in its membrane interactions. mdpi.comuq.edu.auacs.orgnih.gov

Influence of Membrane Lipid Composition and Cholesterol Content

The composition of the lipid membrane significantly influences this compound's binding and disruptive activity. As discussed, this compound shows a clear preference for membranes containing negatively charged lipids, which are abundant in bacterial and cancer cells. mdpi.comnih.govnih.govsciforum.net

Cholesterol, a major component of mammalian cell membranes, also plays a notable role in modulating this compound's activity. sciforum.netacs.orgplos.org Studies have shown that the presence of cholesterol in membranes can reduce the lytic activity of this compound. mdpi.comacs.org Increasing concentrations of cholesterol in model membranes and cancer cells have been observed to blunt this compound's cytotoxicity and impair membrane disruption. sciforum.netsciforum.net Conversely, cholesterol depletion in healthy fibroblasts can potentiate this compound's cytotoxicity. sciforum.netsciforum.net

This influence is likely due to cholesterol's effects on membrane fluidity and organization. sciforum.netnih.govmdpi.com Cholesterol can increase membrane rigidity and alter lipid packing, which may hinder this compound's ability to insert into or disrupt the bilayer effectively. sciforum.netmdpi.com The differential cholesterol content between healthy and cancer cells may contribute to this compound's selective toxicity. sciforum.netsciforum.net Some this compound variants have even been identified with potential consensus sequences for cholesterol binding, suggesting a more direct interaction in some cases. sciforum.net

Intracellular Mechanisms and Target Identification

While membrane permeabilization is considered a primary mechanism of this compound's action, research indicates that the peptide can also enter cells and influence intracellular processes. mdpi.comsciforum.netnih.gov Cyclic this compound (cGm), a more stable analogue, has been shown to enter cancer cells via endocytic mechanisms and direct membrane penetration. nih.gov

Once inside the cell, this compound and its analogues have been reported to affect various intracellular pathways. These include influencing programmed cell death (apoptosis), altering the expression levels of cell cycle proteins, inducing the generation of reactive oxygen species (ROS), and modulating intracellular calcium levels. mdpi.complos.orgnih.gov

Studies have demonstrated that this compound can trigger calcium entry into cells, potentially through L-type calcium channels, and activate downstream signaling pathways such as MAPK/ERK, PKC, and PI3K. researchgate.net The generation of ROS and the modulation of intracellular calcium homeostasis are known to play roles in cellular stress responses and apoptosis. mdpi.comresearchgate.netplos.orgnih.gov

The precise intracellular targets of this compound are still under investigation. However, the observed effects on apoptosis, cell cycle regulation, ROS production, and calcium signaling suggest that this compound can interfere with fundamental cellular processes beyond simply disrupting the membrane. mdpi.complos.orgnih.gov The ability of this compound to reach and interact with intracellular components, as demonstrated by studies showing its distribution within the cytosol, underscores the complexity of its mechanism of action, which involves both membrane-dependent and potentially membrane-independent effects. plos.orgnih.gov

Intracellular EffectObservationReference
Programmed Cell Death (Apoptosis)Affected by this compound mdpi.complos.orgnih.gov
Cell Cycle ProteinsAltered expression levels mdpi.complos.org
Reactive Oxygen Species (ROS)Generation induced mdpi.complos.orgnih.gov
Intracellular Calcium LevelsModulation observed mdpi.comresearchgate.netplos.orgnih.gov
Signaling PathwaysActivation of MAPK/ERK, PKC, PI3K researchgate.net

Further research is needed to fully elucidate the specific intracellular targets and the complete network of pathways influenced by this compound.

Potential Interaction with Intracellular Targets

Beyond its effects on cell membranes, this compound has been shown to modulate several intracellular mechanisms, particularly in target cells. Studies indicate that this compound can affect programmed cell death pathways. wikipedia.orgfishersci.ca It has also been observed to influence the expression levels of proteins involved in the cell cycle. wikipedia.org Furthermore, this compound can induce the generation of reactive oxygen species (ROS) and alter the intracellular concentrations of Ca²⁺. wikipedia.orgfishersci.ca A cyclic version of this compound has been noted for its ability to penetrate and enter cancer cells, suggesting interactions with intracellular targets within these cells. wikipedia.orgfishersci.cafishersci.fi

Impact on Microbial Gene Expression Profiles

This compound can modulate the gene expression profiles of microorganisms. A study investigating the effects of this compound on Xylella fastidiosa, a plant pathogenic bacterium, revealed that treatment with a sublethal concentration of the peptide for 60 minutes modulated the bacterial gene expression profile. mims.comwikipedia.orgfishersci.carcsb.orgnih.gov DNA microarray analysis showed that among the coding sequences with altered transcript levels, some were related to biofilm production, with 143 coding sequences being upregulated and 16 downregulated. mims.com

The following table summarizes a subset of modulated coding sequences in Xylella fastidiosa upon exposure to this compound:

Coding SequenceFold Change (Microarray)RT-qPCR ConfirmationRelated Function (if noted)
XF1127UpregulatedYes
XF1164UpregulatedYesBiofilm production
XF2367UpregulatedYes
XF0371UpregulatedYes
XF0589UpregulatedYes
XF0833UpregulatedYes
XF1984UpregulatedYesBiofilm production

Note: This table presents a subset of genes mentioned in the research findings. mims.com

Effects on Virulence Factor Expression

This compound has been shown to impact the expression of virulence factors in pathogenic microorganisms. In Cryptococcus neoformans, the causative agent of cryptococcosis, this compound treatment affects capsule expression. fishersci.ca The capsule is a major virulence factor in C. neoformans. fishersci.ca Exposure to this compound led to a reduced capsule size and decreased concentration of soluble glucuronoxylomannan (GXM), the main capsular polysaccharide. fishersci.ca This reduction in capsule was associated with increased susceptibility of the fungal cells to killing by human brain phagocytes. fishersci.ca

Synergistic Interactions with Conventional Antimicrobial Agents

The potential for synergistic interactions between this compound and conventional antimicrobial agents has been explored as a strategy to enhance therapeutic efficacy and potentially overcome resistance. nih.govfishersci.ca Studies have demonstrated synergistic effects when this compound is used in combination with fluconazole (B54011), a standard antifungal drug, against clinically significant yeasts such as Candida albicans and Cryptococcus neoformans. wikipedia.orgfishersci.cafishersci.ca

For instance, low concentrations of fluconazole and this compound, which showed limited antimicrobial activity individually, exhibited strong inhibition of fungal growth when combined against C. neoformans. fishersci.ca Similarly, a synergistic effect was observed when this compound and fluconazole were used in combination against C. albicans, with the antifungal effect of this compound at lower concentrations exceeding that of fluconazole alone, and the combination showing enhanced activity. wikipedia.org

The mechanism underlying this synergy is thought to involve this compound's ability to permeabilize microbial membranes, which could facilitate the uptake and intracellular access of conventional antibiotics that target intracellular processes. nih.gov This combined action targeting both the cell membrane and intracellular components can lead to improved antimicrobial outcomes.

Structure Activity Relationship Sar Studies of Gomesin

Correlation Between Primary Sequence and Bioactivity

Studies involving the deletion of the N-terminal pyroglutamic acid and the amidated C-terminal tripeptide (Arg16-Gly-Arg18-NH₂) showed a significant decrease in activity against tested bacteria, although the effect was less pronounced against the fungus C. albicans. iiitd.edu.in This suggests that these terminal regions play a role in Gomesin's interaction with target membranes. iiitd.edu.in

Role of Disulfide Bridges in Maintaining Conformation and Activity

This compound contains two disulfide bridges, Cys²-Cys¹⁵ and Cys⁶-Cys¹¹. mdpi.commdpi.complos.orgnih.govnih.gov These disulfide bonds are crucial for maintaining the peptide's β-hairpin-like structure, which consists of two anti-parallel β-strands connected by a four-residue turn. mdpi.commdpi.comresearchgate.netnih.govnih.gov This stable fold is essential for full antimicrobial activity. mdpi.com

Studies have shown that the absence of one or both disulfide bridges leads to a decrease in both antimicrobial and hemolytic activities. nih.gov Linearized analogues, where the disulfide bridges are removed (e.g., by replacing cysteine residues with serine or threonine), adopt more random conformations and exhibit significantly reduced antimicrobial and cytotoxic activities compared to native this compound. plos.orgnih.gov This highlights that the stability of the fold, conferred by the disulfide bridges, is more critical for activity than the mere presence of cysteine residues. mdpi.com

The disulfide bridges also contribute significantly to this compound's serum stability. nih.govnih.gov While native this compound is stable even after prolonged incubation in serum, linearized analogues are rapidly degraded. nih.gov Monocyclic peptides with only one disulfide bridge show reduced serum stability compared to the native peptide. mdpi.com

Impact of Amino Acid Substitutions on Biological Efficacy

Amino acid substitutions have been employed to investigate their impact on this compound's biological activities. Replacing cysteine residues with serine or threonine, which removes the disulfide bridges, results in a loss of the stable β-hairpin conformation and a significant reduction in antimicrobial and cytotoxic activities. plos.org

Studies using alanine (B10760859) scanning mutagenesis, where specific amino acid residues are replaced by alanine, have been conducted to understand the contribution of individual residues to this compound's interaction with membranes and its activity. nih.govacs.orgacs.org These studies can help identify residues important for membrane binding and permeabilization. nih.govacs.org

Rational design involving amino acid substitutions in cyclic this compound analogues has also been explored. For instance, a cyclic this compound analogue with substitutions at positions 1 and 8 ([G1K,K8R]cGm) showed a 10-fold increase in potency against Gram-positive and Gram-negative bacteria compared to native this compound or cyclic this compound, while maintaining high serum stability and low hemolytic activity. nih.govresearchgate.net This demonstrates that specific amino acid changes can significantly enhance the peptide's efficacy and selectivity.

Effects of Backbone Cyclization on Activity and Stability

Backbone cyclization of this compound has been investigated as a strategy to improve its stability and bioactivity. researchgate.netencyclopedia.pubnih.govuq.edu.au Cyclization can enhance the in vitro stability of this compound over time and improve its cytotoxicity against cancer cell lines while being less toxic to non-cancerous cells. researchgate.netnih.govuq.edu.au Antimalarial activity has also been shown to be enhanced upon cyclization. researchgate.netnih.govuq.edu.au

Cyclic this compound (cGm) has demonstrated increased serum stability compared to the native linear peptide. nih.govnih.govresearchgate.net While some studies indicate similar degradation levels at earlier time points, cGm shows higher stability over longer incubation periods. nih.gov Cyclic variants lacking disulfide bridges are less stable than native or cyclic this compound but are still slightly more stable than their linear counterparts without disulfide bonds. nih.gov Backbone cyclization has been reported to produce a 2- to 3-fold increase in the antimicrobial activity of this compound in some cases. researchgate.net

Influence of Peptide Hydrophobicity and Charge on Membrane Interaction

This compound is a cationic peptide, and its interaction with cell membranes is significantly influenced by electrostatic interactions between its positive charges and the negatively charged lipids present in bacterial and cancer cell membranes. mdpi.comresearchgate.netresearchgate.netoup.com This electrostatic attraction drives the initial anchoring of the peptide to the membrane surface. nih.govacs.org

The hydrophobicity of this compound also plays a critical role in its membrane interaction and subsequent activity. researchgate.netnih.govacs.org Studies with synthetic analogues designed to alter hydrophobicity and charge have shown that analogues more hydrophobic than native this compound tend to display higher activity, while more hydrophilic analogues have significantly reduced activity. nih.govacs.org

The interaction of this compound with membranes is described as an interplay between surface electrostatic interactions, which facilitate membrane anchoring and vesicle aggregation, and the insertion of the hydrophobic portion of the peptide into the membrane core, which is responsible for causing membrane rupture and permeabilization. nih.govacs.org Peptide charge primarily influences vesicle aggregation, while hydrophobicity is more closely linked to the extent of membrane permeabilization. nih.govacs.org

Advanced Research Methodologies and Analytical Techniques in Gomesin Studies

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are vital for determining the conformation and structural changes of Gomesin in different environments, including aqueous solutions and membrane-mimicking systems. mdpi.comsbbq.org.br

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) proton NMR spectroscopy has been a key technique in determining the solution structure of this compound. mdpi.comnih.govencyclopedia.pubnih.gov This method allows for the identification of through-bond and through-space correlations between atomic nuclei, providing detailed information about the peptide's folding and conformation in solution. nih.govmdpi.com

Studies using 2D NMR have revealed that the global fold of this compound consists of two anti-parallel β-strands connected by a four-residue non-canonical β-turn, forming a β-hairpin-like structure. mdpi.comnih.govresearchgate.netencyclopedia.pubnih.gov This structure is stabilized by two inter-strand disulfide bridges and several inter-strand backbone-backbone hydrogen bonds. mdpi.comnih.govencyclopedia.pubresearchgate.net The disulfide bonds adopt a right-handed conformation, similar to those found in other antimicrobial peptides with anti-parallel β-strands. encyclopedia.pubresearchgate.net

NMR studies have also been used to investigate the conformation of this compound analogues. For instance, ¹H NMR experiments in the presence of SDS micelles demonstrated that a linear analogue, [D-Thr(2,6,11,15), Pro(9)]-D-Gm, adopted a conformation very similar to native this compound. nih.govusp.br

The solution structure of this compound (PDB code 1KFP) was solved at 5 °C in 90% H₂O/10% D₂O at pH 3 using proton 2D NMR. mdpi.comresearchgate.netebi.ac.uk The overlay of 20 conformations from this study showed rigid and well-defined β-strands and a more flexible C-terminus. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides and proteins in various environments. mdpi.comsbbq.org.brfigshare.comuclan.ac.uk By measuring the differential absorption of left and right circularly polarized light, CD can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures. researchgate.netuclan.ac.uk

CD spectroscopy has been extensively applied to study the conformation of this compound and its analogues in aqueous solutions and in the presence of membrane-mimicking environments, such as micelles or liposomes. mdpi.comsbbq.org.brnih.govnih.gov These studies have shown that this compound primarily adopts a β-turn or β-sheet conformation, particularly in the presence of negatively charged membrane mimetics like SDS micelles. sbbq.org.brnih.gov

Studies comparing native this compound with linear analogues lacking disulfide bridges have shown that while native this compound exhibits a spectrum characteristic of a β-turn structure, linear analogues often display spectra typical of unordered (random coil) structures in water. sbbq.org.brnih.gov However, in the presence of anionic SDS micelles, these linear analogues can adopt a β-conformation, suggesting that interactions with negatively charged lipids or detergent molecules can stabilize the β-sheet fold. sbbq.org.brnih.gov

Data from CD spectroscopy on this compound and a linear analogue (GmL) in different membrane-mimicking environments illustrate the impact of lipid composition on peptide conformation:

PeptideEnvironmentObserved ConformationCitation
This compoundAqueous solutionβ-turn/β-sheet sbbq.org.brnih.gov
This compoundSDS micelles (anionic)β-turn/β-sheet sbbq.org.brnih.gov
GmLAqueous solutionRandom coil sbbq.org.brnih.gov
GmLPOPC/POPG (25% POPG)Similar to aqueous mdpi.com
GmLPOPC/POPG (50% POPG)β-sheet characteristics mdpi.com

This table highlights that the presence of negatively charged lipids is crucial for stabilizing the β-sheet conformation in the linear analogue.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons, such as those containing spin labels. mdpi.comscirp.org In peptide studies, site-directed spin labeling (SDSL) is often employed, where a paramagnetic probe is attached to specific amino acid residues. mdpi.comdntb.gov.ua EPR can provide information about the local environment, dynamics, and distances between labeled sites, offering insights into peptide conformation and orientation, particularly in membranes. mdpi.comdntb.gov.uanih.gov

EPR spectroscopy has been used in conjunction with CD and fluorescence spectroscopy to study the conformational and functional aspects of this compound analogues. mdpi.comnih.govwanfangdata.com.cncore.ac.uk While the search results indicate that EPR has been applied to study this compound analogues, specific detailed findings regarding this compound's structure or membrane interaction directly from EPR studies were not extensively detailed in the provided snippets. However, EPR is a recognized technique for studying membrane-active peptides and their interactions with lipid bilayers, often providing complementary information to NMR and CD. researchgate.netmdpi.comcore.ac.uk

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study peptide-membrane interactions, conformational changes, and membrane permeabilization. researchgate.netsbbq.org.brnih.govnih.gov This method relies on the intrinsic fluorescence of certain amino acids, such as tryptophan, or the use of extrinsic fluorescent probes. mdpi.comsbbq.org.brnih.gov Changes in the fluorescence properties (e.g., intensity, emission maximum, anisotropy) can indicate peptide binding to membranes, insertion depth, and changes in the peptide's environment. sbbq.org.brnih.gov

Fluorescence spectroscopy has been employed to confirm this compound's binding to membrane-mimicking systems. mdpi.comsbbq.org.br Studies involving this compound variants with introduced tryptophan residues have utilized fluorescence to confirm peptide binding to micelles. mdpi.comsbbq.org.br A blue-shift in the maximum fluorescence emission upon transfer from an aqueous environment to a less polar micellar environment is indicative of the tryptophan residue moving into the hydrophobic core of the micelle, confirming membrane interaction. sbbq.org.br

Fluorescence spectroscopy has also been used to assess the ability of this compound to permeabilize membranes by monitoring the leakage of entrapped fluorescent probes, such as carboxyfluorescein (CF), from liposomes. researchgate.netnih.govnih.govacs.org Rapid leakage of CF from liposomes in the presence of this compound indicates membrane disruption. mdpi.comnih.gov

Fluorescence data on the change in maximum emission wavelength for this compound analogues with tryptophan in different environments:

Peptide VariantEnvironmentMaximum Emission (approx.)ShiftIndicationCitation
W-containing GmAqueous medium350 nm-Polar environment sbbq.org.br
W-containing GmMicellar environment340 nmBlue-shiftLess polar environment/Membrane binding sbbq.org.br

This blue-shift supports the notion that hydrophobic interactions contribute to this compound's membrane binding. sbbq.org.br

Biophysical Techniques for Membrane Interaction Analysis

Biophysical techniques are essential for quantifying the thermodynamic parameters of this compound's interaction with membranes and understanding the physical changes induced in the membrane upon peptide binding. researchgate.netmdpi.com

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes associated with molecular binding events, providing thermodynamic parameters such as binding affinity (K), enthalpy change (ΔH), and stoichiometry. researchgate.netmdpi.comnih.govacs.org This allows for a quantitative understanding of the interaction between this compound and lipid membranes. researchgate.netnih.govacs.org

ITC has been used to study the interaction of this compound with large unilamellar vesicles (LUVs) composed of mixtures of zwitterionic and anionic phospholipids (B1166683), mimicking biological membranes. researchgate.netnih.govacs.org These studies have shown that the interaction of this compound with anionic membranes is highly exothermic and enthalpy-driven. researchgate.netnih.govnih.govacs.org

Detailed research findings from ITC studies provide quantitative data on this compound-membrane interactions. For example, studies with LUVs composed of a 1:1 mixture of POPC (zwitterionic) and POPG (anionic) phospholipids determined an intrinsic binding constant (K) of approximately 10³ M⁻¹ for this compound. researchgate.netnih.govacs.org The interaction was found to be highly exothermic, with a significant negative enthalpy change (ΔH). researchgate.netnih.govnih.govacs.org

Data from ITC on this compound binding to POPC/POPG LUVs:

ParameterValue (approx.)NotesCitation
Intrinsic Binding Constant (K)10³ M⁻¹Interaction with anionic LUVs researchgate.netnih.govacs.org
Enthalpy Change (ΔH)NegativeHighly exothermic interaction researchgate.netnih.govnih.govacs.org
Interaction natureEnthalpy-drivenFavorable enthalpy contributes significantly researchgate.netnih.govacs.org

ITC experiments performed by titrating lipid into peptide or peptide into lipid generally showed consistent basic interaction characteristics, although some differences arose depending on the setup. researchgate.netnih.govacs.org The results from ITC, often combined with techniques like light scattering and fluorescence spectroscopy, suggest a strong interaction of this compound with the membrane surface, leading to membrane rupture without necessarily deep penetration into the bilayer core, consistent with a carpet-like mechanism of action. mdpi.comresearchgate.netnih.govacs.org

Light Scattering Measurements for Vesicle Aggregation

Light scattering measurements, particularly Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA), are widely used to assess the ability of this compound to induce the aggregation of lipid vesicles, which serve as model membranes. These techniques measure the size distribution of vesicles in the presence and absence of this compound. An increase in the average size or the appearance of larger particles indicates peptide-induced aggregation.

Studies utilizing light scattering have shown that this compound can cause aggregation of large unilamellar vesicles (LUVs) composed of mixtures of zwitterionic and anionic phospholipids, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol). researchgate.netacs.orgmdpi.com This aggregation is often attributed to the electrostatic interactions between the positively charged this compound and the negatively charged phospholipid headgroups on the vesicle surface. researchgate.netacs.orgmdpi.com The extent of aggregation can be influenced by factors such as the peptide-to-lipid ratio and the lipid composition of the vesicles. mdpi.com For instance, vesicle aggregation has been observed to increase with peptide charge. acs.org While this compound binding to anionic membranes is often accompanied by vesicle aggregation, the addition of certain lipids like PE-PEG can significantly attenuate this aggregation without drastically altering this compound's mode of action. researchgate.net

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique employed to study the interaction of this compound with lipid membranes, particularly tethered bilayer lipid membranes (tBLMs). sciforum.netsciforum.netmdpi.comnih.gov EIS measures the electrical impedance of a membrane system across a range of frequencies, providing information about its electrical properties, such as capacitance and resistance. Changes in these properties upon the addition of this compound can indicate peptide binding, membrane insertion, or the formation of pores or defects. mdpi.com

In this compound studies, EIS coupled with tBLMs has been used to analyze peptide binding to the membrane and membrane disruption induced by this compound. sciforum.netsciforum.net This technique can help differentiate between surface binding and membrane permeabilization effects. Studies have utilized EIS to investigate the influence of lipid composition, including cholesterol content, on this compound's interaction with artificial membranes. sciforum.netsciforum.net Results from EIS assays can be correlated with cellular studies to understand the mechanisms underlying this compound's cytotoxicity. sciforum.net

Tethered Bilayer Lipid Membranes Assays

Tethered Bilayer Lipid Membranes (tBLMs) provide a stable and well-defined platform for studying membrane-peptide interactions using electrochemical techniques like EIS. sciforum.netsciforum.netmdpi.comnih.gov In tBLM assays, a lipid bilayer is formed on a solid support, typically a gold electrode, via tethering molecules. This setup allows for precise control over the membrane composition and provides a stable system for continuous monitoring of peptide effects. mdpi.com

tBLM assays, often used in conjunction with EIS, have been applied to analyze this compound's ability to bind to and disrupt lipid membranes. sciforum.netsciforum.net These assays can provide quantitative data on the extent of membrane interaction and the kinetics of membrane perturbation. By varying the lipid composition of the tBLM, researchers can investigate the peptide's affinity for different lipid environments and the role of specific lipids, such as negatively charged phospholipids and cholesterol, in mediating this compound's effects. sciforum.netsciforum.net For example, studies using tBLMs and EIS have revealed that this compound variants bind preferentially to membranes containing phosphatidylserine (B164497) and cholesterol, and that cholesterol can impair membrane disruption induced by some this compound variants. sciforum.netsciforum.net

Molecular Biology and Genomics Approaches

Molecular biology and genomics techniques provide insights into the genetic basis of this compound production and its impact on the gene expression profiles of target organisms.

cDNA Cloning and Sequencing

cDNA cloning and sequencing are fundamental techniques used to isolate and determine the nucleotide sequence of the messenger RNA (mRNA) that codes for this compound. This process involves synthesizing complementary DNA (cDNA) from mRNA using reverse transcriptase, followed by cloning the cDNA into a vector and sequencing it. libretexts.org

cDNA cloning and sequencing of this compound have been instrumental in understanding its primary structure and identifying its precursor protein. nih.gov Analysis of the this compound cDNA sequence has revealed that it is processed from a precursor molecule containing a signal peptide and a C-terminal region. nih.gov This information is crucial for understanding the biosynthesis and maturation of this compound within the producing organism, the spider Acanthoscurria gomesiana. nih.gov Knowledge of the cDNA sequence also facilitates the recombinant production of this compound and the design of modified analogues for further study. encyclopedia.pubresearchgate.net

Gene Expression Profiling (e.g., DNA Microarrays, Transcriptome Analysis)

Gene expression profiling techniques, such as DNA microarrays and transcriptome analysis (using techniques like RNA-Seq), are used to study the global changes in gene expression in response to this compound treatment or to investigate the expression patterns of the this compound gene itself. These methods allow researchers to identify genes that are upregulated or downregulated in the presence of this compound, providing insights into the cellular pathways and processes affected by the peptide. oup.comnih.govdntb.gov.ua

Studies have utilized DNA microarrays and transcriptome analysis to examine the effects of this compound on the gene expression profile of target organisms, such as the plant pathogen Xylella fastidiosa. oup.comnih.gov Exposure to sublethal concentrations of this compound has been shown to modulate the expression of numerous genes in X. fastidiosa, with a significant number of genes being upregulated. oup.com These modulated genes include those related to biofilm production, suggesting that this compound can influence bacterial behavior beyond direct membrane disruption. oup.comnih.gov Transcriptome analysis can also be used to identify this compound isoforms in different organisms. nih.gov

Comparative Genomics

Comparative genomics involves the comparison of entire genomes from different organisms to identify similarities and differences in gene content, structure, and organization. This approach can be used in this compound studies to identify this compound-like genes or orthologs in other species and to infer evolutionary relationships.

Comparative genomics analysis has been applied to identify this compound orthologs in other spider species, such as Hadronyche infensa. researchgate.net By comparing the transcriptome of H. infensa with the known sequence of this compound from Acanthoscurria gomesiana, researchers have identified transcripts encoding proteins with sequence homology to this compound. researchgate.net This comparative approach helps in understanding the distribution and diversity of this compound-like peptides across different species and can provide clues about their potential functions. Comparative genomic analyses can also be used in broader studies involving antimicrobial peptides. omicsdi.orgufrj.br

Advanced Microscopy Techniques for Cellular Interactions

Advanced microscopy techniques provide crucial insights into the localization of this compound within cells and its effects on cellular structures, particularly membranes.

Confocal Laser Scanning Microscopy

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool used to visualize the cellular localization of this compound and its analogues. By using fluorescently labeled peptides, researchers can observe their distribution on the cell surface and within the cell. Studies have utilized biotin-labeled this compound and detected its localization using fluorescent streptavidin conjugates. CLSM images, often obtained from a single focal plane, can show the co-localization of external and internal peptide labels, indicating the presence of the peptide on the cell surface and potentially inside the cell, although the resolution limit of CLSM (around 200 nm) compared to the cell membrane thickness (around 7-10 nm) means that signals near the membrane can represent both surface-bound and internalized peptides plos.org.

CLSM has also been employed to study the impact of this compound and its analogues on bacterial biofilms. In combination with nucleic acid-binding dyes like SYTO 9 (staining all cells) and TO-PRO-3 iodide (staining cells with damaged membranes), CLSM allows for the assessment of membrane permeabilization within the complex biofilm structure. This approach has demonstrated that a designed cyclic analogue of this compound can permeabilize the membranes of biofilm-embedded Staphylococcus aureus cells oup.comoup.com.

Atomic Force Microscopy

Atomic Force Microscopy (AFM) provides high-resolution topographic images of surfaces, making it valuable for studying the interaction of this compound and its analogues with model and biological membranes at the nanoscale. AFM can visualize morphological changes induced by peptides on bacterial cell surfaces and directly observe membrane disruption oup.comoup.comresearchgate.net.

When used in conjunction with CLSM, AFM offers a comprehensive view of the mechanism of action. For instance, this combined approach revealed that a cyclic this compound analogue causes morphological changes and permeabilizes the membranes of S. aureus within biofilms oup.comoup.comresearchgate.net. AFM is particularly useful for examining supported lipid bilayers, providing nanoscale resolution of membrane structure and allowing real-time monitoring of interactions with peptides, which can lead to the formation of defects or pores nih.govucl.ac.be.

Peptide Synthesis and Modification Techniques

The study of this compound's structure-activity relationships and the development of analogues with improved properties heavily rely on peptide synthesis and modification techniques. Solid-Phase Peptide Synthesis (SPPS) is the most commonly used method for producing this compound and its variants nih.govencyclopedia.pub. Fmoc (fluorenyl methoxycarbonyl) based protection chemistry is typically employed in SPPS, assembling the peptide chain from the carboxyl terminus to the amino terminus nih.govencyclopedia.pub.

Chemical modifications are frequently introduced to investigate their effects on this compound's activity, stability, and mechanism. These modifications include amino acid substitutions, alterations to the native disulfide bridges, and backbone cyclization nih.govencyclopedia.pubmdpi.comresearchgate.net. For example, linear variants where cysteine residues are replaced by serine have been synthesized to study the importance of disulfide bonds mdpi.com. Backbone cyclization, often achieved by linking the N- and C-termini, has been explored to enhance serum stability and cell penetration nih.govresearchgate.net. These synthetic and modification techniques enable the rational design of this compound analogues with tailored properties for specific applications nih.govmdpi.comresearchgate.net.

Biochemical Assays for Activity and Mechanism Elucidation

A variety of biochemical assays are employed to quantify this compound's biological activity and to elucidate the underlying molecular mechanisms.

Cell Viability and Growth Inhibition Assays

Assessing the impact of this compound on the viability and growth of target cells is fundamental to understanding its potency. Liquid growth inhibition assays are commonly used for bacteria and fungi, determining the Minimum Inhibitory Concentration (MIC), which is the lowest peptide concentration that inhibits visible microbial growth iiitd.edu.in.

For cancer cells, assays such as the MTT reduction assay are widely used to measure cell viability after this compound treatment nih.gov. These assays typically involve incubating cells with varying concentrations of this compound and then quantifying metabolically active cells. The half maximal effective concentration (EC50), representing the peptide concentration causing 50% inhibition of cell viability, is often determined from these experiments nih.gov. Colony count assays are utilized to quantify the number of viable bacterial cells, particularly in the context of biofilms, demonstrating this compound's ability to kill biofilm-embedded bacteria in a concentration-dependent manner nih.gov. Trypan blue staining is another method used to assess the viability of fungal cells after this compound exposure oup.com.

Table 1 provides illustrative data from cell viability and growth inhibition assays for this compound and an analogue against selected cell types.

PeptideCell TypeAssay MethodMetric (Unit)Value
This compoundE. coli SBS 363Liquid Growth InhibitionMIC (µM)Low Salt: 3.13 iiitd.edu.in
This compoundS. aureus ATCC6538Liquid Growth InhibitionMIC (µM)Low Salt: 6.25 iiitd.edu.in
This compoundC. albicans MDM8Liquid Growth InhibitionMIC (µM)Low Salt: 1.56 iiitd.edu.in
AgGomDFTD4 cellsMTT ReductionEC50 (µg/mL)25.25 nih.gov
HiGomDFTD4 cellsMTT ReductionEC50 (µg/mL)18.43 nih.gov
[G1K,K8R]cGmS. aureus Biofilm (24h)Colony CountViability Reduction (%) at 50 µM~96 nih.gov

Note: Data are illustrative and compiled from different studies with varying conditions.

Membrane Permeabilization Assays

Investigating this compound's ability to permeabilize cell membranes is crucial for understanding its mechanism of action, particularly given its proposed membrane-disrupting activity. Carboxyfluorescein (CF) leakage experiments using liposomes are a common method to assess membrane permeabilization in model systems mdpi.com. This compound has been shown to induce CF leakage from liposomes, with a preference for those containing negatively charged lipids mdpi.com.

For mammalian cells, the release of intracellular enzymes like Lactate Dehydrogenase (LDH) into the surrounding medium indicates membrane damage mdpi.com. LDH release assays have been used to demonstrate this compound-induced membrane permeability in various cancer cell lines mdpi.com.

Flow cytometry is widely used to assess membrane permeabilization in both bacterial and fungal cells. This technique utilizes fluorescent dyes that can only enter cells with compromised membranes. Propidium Iodide (PI) is a common dye that stains the DNA of cells with damaged membranes red mdpi.comnih.gov. The combination of SYTO 9 (staining all cells green) and TO-PRO-3 iodide (staining cells with damaged membranes red) in flow cytometry or CLSM allows for the differentiation of live and membrane-compromised cells oup.com. These assays have shown that this compound and its analogues can effectively permeabilize fungal and bacterial membranes in a concentration-dependent manner oup.commdpi.comnih.gov.

Another assay for bacterial membrane permeability involves using a specific E. coli strain (e.g., ML35p) that produces cytoplasmic β-galactosidase but lacks the lactose (B1674315) permease. Permeabilization of the bacterial membrane by this compound allows the substrate O-nitrophenyl-β-d-galactopyranoside (ONPG) to enter the cell and be cleaved by β-galactosidase, producing a yellow product that can be measured spectrophotometrically nih.gov.

These diverse biochemical assays provide quantitative data on this compound's activity and contribute significantly to unraveling its complex interactions with target cells and membranes.

Target Binding Assays

Research into the biological activities of this compound, an antimicrobial peptide isolated from the tarantula Acanthoscurria gomesiana, frequently employs target binding assays to elucidate its mechanisms of action. A primary focus of these studies has been the interaction of this compound with cellular membranes, particularly the lipid bilayer, which is considered a key target due to the peptide's cationic nature and amphipathic structure. explorationpub.combiosynth.com

Various advanced methodologies have been utilized to characterize this compound's membrane binding properties and the resulting effects. Electrochemical impedance spectroscopy and tethered bilayer lipid membranes assays have been employed to analyze peptide binding to membranes and peptide-induced membrane disruption. Surface plasmon resonance (SPR) experiments have demonstrated significantly increased binding of this compound and its cyclic variants to membranes containing negatively charged lipids, such as POPC/POPG (4:1) and POPC/POPS (1:1), compared to neutral membranes composed of POPC or POPC/POPE. explorationpub.com This increased affinity for negatively charged membranes is consistent with the electrostatic interactions between the cationic peptide and anionic lipids enriched in bacterial and cancer cell membranes. explorationpub.com

Isothermal titration calorimetry (ITC) has been used to assess the thermodynamic parameters of this compound binding to large unilamellar vesicles (LUVs) composed of phospholipid mixtures. These studies have indicated that the interaction with anionic membranes is highly exothermic and enthalpy-driven. Light scattering measurements are often performed in parallel with ITC to evaluate peptide-induced vesicle aggregation, a phenomenon observed upon this compound binding to membranes.

Fluorescence spectroscopy, particularly using leakage assays with entrapped fluorescent probes like carboxyfluorescein (CF), quantifies the ability of this compound to permeabilize membranes, which is directly related to its binding and disruptive activity. explorationpub.com Studies using CF leakage have shown that this compound can induce membrane permeabilization through a lipid-dependent mechanism. explorationpub.com

The composition of the lipid membrane significantly influences this compound binding and its effects. Investigations using artificial membranes have revealed that this compound and its natural variants, AgGom and HiGom, bind preferentially to membranes containing phosphatidylserine and cholesterol in a manner dependent on both cholesterol content and peptide concentration. Cholesterol has been shown to impair membrane disruption induced by one variant (HiGom) while differently regulating the binding of others (AgGom and HiGom) to artificial membranes. These findings support a specific role for cholesterol in modulating the selective cytotoxicity of this compound peptides by influencing membrane fluidity, peptide binding, and membrane disruption.

Crystal violet binding assays have been used to study the interaction of this compound analogues with bacterial biofilms. Crystal violet, a basic dye, binds to negatively charged molecules present in the biofilm extracellular polymeric substance (EPS) matrix and on the bacterial membrane surface, thus staining the biofilm biomass and allowing for the assessment of peptide binding and its effect on biofilm structure. Flow cytometry analysis has also been employed to evaluate this compound binding to the surface of fungal cells, such as Cryptococcus neoformans, demonstrating that the peptide binds to the cell surface, leading to cell death associated with membrane permeabilization.

While membrane interaction is a well-established aspect of this compound's mechanism, studies also suggest potential intracellular targets following membrane translocation, particularly for cyclic this compound variants which have shown the ability to penetrate and enter cancer cells. However, detailed findings on specific intracellular protein targets beyond membrane interactions are less extensively reported in the provided literature.

The following table summarizes some of the target binding assay methodologies and key observations in this compound studies:

Assay TypeTarget StudiedKey Observation(s)Source
Electrochemical Impedance SpectroscopyLipid MembranesAnalysis of peptide binding and membrane disruption.
Tethered Bilayer Lipid Membranes AssaysLipid MembranesAnalysis of peptide binding and membrane disruption.
Surface Plasmon Resonance (SPR)Lipid MembranesIncreased binding to negatively charged membranes (POPC/POPG, POPC/POPS) compared to neutral membranes. explorationpub.com
Isothermal Titration Calorimetry (ITC)Lipid Vesicles (LUVs)Exothermic and enthalpy-driven interaction with anionic membranes; assessment of thermodynamic binding parameters.
Light ScatteringLipid Vesicles (LUVs)Evaluation of peptide-induced vesicle aggregation.
Fluorescence Spectroscopy (CF Leakage)Lipid Vesicles, CellsQuantification of membrane permeabilization; lipid-dependent mechanism observed. explorationpub.com
Crystal Violet Binding AssayBacterial BiofilmsAssessment of peptide binding to biofilm matrix and bacterial membrane surface.
Flow CytometryFungal Cell SurfaceBinding to cell surface leading to membrane permeabilization and cell death.
Studies with varying Cholesterol ContentArtificial MembranesPreferential binding to membranes with phosphatidylserine and cholesterol; cholesterol influences binding/disruption.

These studies collectively highlight the importance of membrane binding, particularly to negatively charged lipid bilayers, as a critical initial step in this compound's interaction with target cells. The methodologies employed provide detailed insights into the biophysical aspects of these interactions and the influence of membrane composition on peptide activity.

Future Research Directions and Potential Applications of Gomesin Research

Elucidation of Remaining Unknown Molecular Mechanisms

While it is generally accepted that gomesin exerts its cytotoxic effects by interacting with and disrupting cell membranes, the precise molecular details of this process remain partially understood. nih.govnih.gov Current evidence suggests that this compound does not form stable transmembrane pores, a common mechanism for many antimicrobial peptides. nih.gov Instead, it is believed to act via a "carpet mechanism," where the peptide accumulates on the membrane surface, leading to disruption, protrusion, folding, and eventual laceration. nih.govmdpi.com

Future studies will need to further clarify this mechanism. Key research questions include identifying the specific lipid components that this compound preferentially interacts with and understanding the structural changes in both the peptide and the membrane during the disruption process. Moreover, for some applications, such as its anticancer activity, this compound and its cyclic analogs have been observed to penetrate cells, suggesting the existence of intracellular targets. nih.gov Identifying these potential intracellular binding partners and their roles in downstream cellular pathways is a critical direction for future research.

Development of Novel this compound Analogs with Enhanced Specificity

A significant focus of this compound research is the rational design and synthesis of analogs with improved therapeutic indices—that is, maximizing potency against pathogens or cancer cells while minimizing toxicity to host cells. nih.gov Native this compound can exhibit hemolytic activity at high concentrations, which limits its systemic applications. nih.gov

Several promising analogs have already been developed. Cyclic this compound (cGm), created by linking the peptide's N- and C-termini, demonstrates greater stability in human serum and, in some cases, enhanced anticancer and antimalarial activity compared to its linear counterpart. nih.govnih.govresearchgate.net Further modifications of cGm have yielded analogs with significantly improved properties. For instance, the rationally designed analog [G1K,K8R]cGm showed a tenfold increase in potency against both Gram-positive and Gram-negative bacteria while maintaining low hemolytic activity. researchgate.netmdpi.com

Another avenue of research involves exploring naturally occurring this compound-like peptides. A notable example is DsGom, a shorter, histidine-rich peptide from the spider Dysdera sylvatica. DsGom displays potent antifungal activity comparable to this compound but with a significantly better toxicity profile, making it a promising candidate for further development. nih.gov Future efforts will likely focus on creating a diverse library of this compound analogs through techniques like amino acid substitution to fine-tune their specificity, stability, and potency.

Exploration of this compound's Role in Host-Pathogen Interactions

This compound's potent activity extends across a wide range of pathogens, positioning it as a versatile agent in studying and combating infectious diseases. Its efficacy has been demonstrated against various bacteria, fungi, and protozoan parasites. nih.gov

Key Research Areas in Host-Pathogen Interactions:

Antiparasitic Activity : this compound has shown significant activity against parasites such as Leishmania amazonensis, Trypanosoma cruzi, and various life stages of the malaria parasite, Plasmodium. nih.govresearchgate.net A particularly promising application is its potential as a malaria transmission-blocking agent. In vivo studies have shown that this compound can reduce the number of Plasmodium oocysts in Anopheles mosquitoes, thereby interrupting the parasite's life cycle. researchgate.netnih.gov Further research is needed to understand the mechanism of this activity and to explore its feasibility as a public health tool.

Antifungal Activity : The peptide is highly effective against clinically relevant yeasts like Candida albicans and Cryptococcus neoformans. nih.gov Beyond direct killing, this compound can also interfere with key virulence factors. For example, it has been shown to reduce the expression of the polysaccharide capsule of C. neoformans, rendering the fungus more susceptible to killing by host immune cells. researchgate.netresearchgate.net

Host Immune Modulation : Research suggests that this compound may also have immunomodulatory effects. In a murine model of candidiasis, treatment with this compound was associated with enhanced production of key cytokines like TNF-α, IFN-γ, and IL-6, suggesting it can trigger a beneficial host immune response against the infection. encyclopedia.pub Delving deeper into these immunomodulatory properties could reveal new therapeutic strategies.

Application of Computational Biology and De Novo Design

Computational approaches are becoming indispensable in peptide-based drug discovery and are highly applicable to this compound research. Molecular dynamics (MD) simulations have already been employed to study the interaction of this compound with model membranes, providing insights into the structural basis of its activity. researchgate.net These in silico methods can be used to predict how specific amino acid changes will affect the peptide's structure, stability, and affinity for different membrane types.

De novo design, which involves creating entirely new peptide sequences "from scratch," offers a powerful tool for developing next-generation this compound-based therapeutics. encyclopedia.pub By combining computational modeling with known structure-activity relationships, researchers can design novel peptides that retain the core β-hairpin structure of this compound but possess tailored properties, such as enhanced target specificity or novel functionalities. sbbq.org.br This approach could accelerate the discovery of potent and highly selective antimicrobial or anticancer agents derived from the this compound scaffold.

Investigation of this compound in Combination Therapies

A highly promising application of this compound is its use in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance. The ability of this compound to permeabilize cell membranes makes it an ideal candidate for synergistic combinations, as it could facilitate the entry of other drugs into target cells.

Numerous studies have demonstrated a potent synergistic effect between this compound and the antifungal drug fluconazole (B54011) against Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net In preclinical models, the combination of low, otherwise ineffective, doses of this compound and fluconazole resulted in strong inhibition of fungal growth. researchgate.netresearchgate.net This synergy is particularly valuable for treating infections caused by drug-resistant fungal strains and could potentially reduce the required dosage of conventional antifungals, thereby minimizing their associated side effects. researchgate.net Future research should explore combinations of this compound and its analogs with other classes of antibiotics, chemotherapeutic agents, and antiparasitic drugs.

Pre-clinical Research for Therapeutic Development (excluding clinical trial data)

Extensive preclinical research has established the therapeutic potential of this compound and its analogs across multiple disease models. These studies, primarily conducted in vitro and in animal models, form the foundation for future therapeutic development.

Summary of Key Preclinical Findings:

Therapeutic AreaPathogen/Cell TypeModel SystemKey Findings
Antifungal Candida albicansMurine model of candidiasisReduced fungal burden in kidneys, spleen, liver, and vagina. nih.govencyclopedia.pub
Cryptococcus neoformansIn vitro human brain cellsInhibited fungal growth, enhanced killing by phagocytes, synergistic with fluconazole. researchgate.netresearchgate.net
Antiparasitic Plasmodium falciparum, P. bergheiIn vitro culture & Anopheles mosquitoesInhibited parasite growth and oocyst formation in mosquitoes. researchgate.netnih.gov
Anticancer Murine melanoma cells (B16F10)In vitro & subcutaneous murine modelDisrupted cell membranes and demonstrated effective topical treatment. nih.gov
Human leukemia & melanoma cellsIn vitroShowed selective toxicity towards cancer cells over red blood cells. mdpi.com
Antibacterial Staphylococcus aureus biofilmsIn vitroThe analog [G1K,K8R]cGm showed potent activity against pre-formed biofilms. researchgate.net

Future preclinical work will need to expand on these findings, exploring different routes of administration, assessing biodistribution and pharmacokinetics, and further characterizing the safety profiles of lead this compound analogs in more advanced animal models. These studies are essential steps in translating the promise of this compound from the laboratory to potential clinical applications. nih.gov

Q & A

Q. What structural features of gomesin are critical for its biological activity?

this compound adopts a β-hairpin conformation stabilized by two disulfide bonds (Cys2–Cys15 and Cys6–Cys11), which are essential for maintaining its stability and interaction with cell membranes. Methodological approaches to confirm this include:

  • Circular dichroism (CD) and NMR spectroscopy to analyze secondary structure .
  • Alanine scanning mutagenesis to identify residues critical for activity (e.g., R3, L5, V12 substitutions reduce cytotoxicity) .
  • HPLC-based purity assays during peptide synthesis to ensure structural integrity .

Q. How is this compound synthesized and purified for experimental use?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using t-Boc strategies, followed by oxidative folding to form disulfide bonds. Key steps include:

  • MBHA resin for backbone assembly .
  • HF cleavage and C18 column purification to isolate the peptide .
  • Mass spectrometry and HPLC for purity validation (>95%) .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s antitumor specificity?

Advanced strategies involve:

  • Backbone cyclization to improve proteolytic resistance, as seen in cyclic this compound analogs with retained activity .
  • D-amino acid substitutions (e.g., D-Pro) to stabilize β-sheet conformations and enhance membrane penetration .
  • Biotinylation/fluorescent tagging to track cellular uptake and localization in melanoma models .
  • Table : Key analogs and their bioactivity profiles
AnalogModificationIC50 (µM)Target Cell LineReference
AgGomR3AR3→Alanine>20DFTD
Cyclic this compoundBackbone cyclization1.2B16 melanoma
SpGomEnhanced positive charge0.8Human HeLa

Q. How do contradictory findings about this compound’s mechanism (e.g., ROS induction vs. direct membrane disruption) inform experimental design?

Resolving mechanistic contradictions requires:

  • Dual-assay approaches : Measure lactate dehydrogenase (LDH) release (membrane damage) and ROS production simultaneously in DFTD cells .
  • Gene knockout models : Use CRISPR-Cas9 to silence p53 or BCL2 and assess apoptosis/necrosis ratios .
  • Molecular dynamics (MD) simulations to predict peptide-membrane interactions independent of ROS .

Q. What in vitro/in vivo models are optimal for studying this compound’s antitumor effects?

  • In vitro :
  • Murine B16 melanoma cells for baseline cytotoxicity (IC50 <5 µM) .
  • 3D tumor spheroids to mimic tissue penetration challenges .
    • In vivo :
  • Subcutaneous melanoma models in mice, with topical this compound creams delaying tumor growth by 50% .
  • DFTD xenografts in immunocompromised mice to evaluate Tasmanian devil-specific efficacy .

Q. How can researchers address this compound’s cytotoxicity to non-target cells (e.g., endothelial cells)?

Mitigation strategies include:

  • Charge modulation : Increase positive charge density (e.g., SpGom variant) to enhance cancer cell selectivity .
  • Liposomal encapsulation to reduce off-target effects .
  • Co-administration with antioxidants (e.g., N-acetylcysteine) to counteract ROS-mediated damage in healthy cells .

Methodological Guidance for Contradictory Data

Q. How should researchers validate this compound’s membrane-permeabilizing activity versus intracellular targets?

  • Confocal microscopy with fluorescently labeled this compound to visualize membrane binding vs. internalization .
  • Flow cytometry using Annexin V/PI staining to distinguish apoptosis from necrosis .
  • Surface plasmon resonance (SPR) to quantify peptide-lipid bilayer interactions .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies of this compound?

  • Follow ARRIVE 2.0 guidelines for animal studies, including tumor burden limits and humane endpoints .
  • Disclose conflicts of interest in therapeutic applications, particularly for endangered species (e.g., Tasmanian devils) .

Q. How can experimental reproducibility be ensured in this compound research?

  • Detailed synthesis protocols : Report resin type, cleavage conditions, and oxidation buffers .
  • Open-data practices : Deposit raw NMR, HPLC, and cytotoxicity data in repositories like Zenodo .
  • Collaborative verification : Cross-validate findings with independent labs using standardized assays (e.g., CLSI M07-A10 for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.